
(Iodomethyl)triphenylphosphonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodomethyl-triphenyl-phosphonium is a phosphonium salt with the chemical formula C19H17IP. It is a versatile reagent widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its role in the Wittig reaction, where it acts as a precursor to phosphoranes, which are essential intermediates in the synthesis of alkenes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iodomethyl-triphenyl-phosphonium can be synthesized through the reaction of triphenylphosphine with iodomethane. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions involve stirring the mixture at room temperature until the formation of the phosphonium salt is complete .
Industrial Production Methods
Industrial production of iodomethyl-triphenyl-phosphonium involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Iodomethyl-triphenyl-phosphonium undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Olefination Reactions: It is a key reagent in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Wittig Reaction: The reaction involves the use of strong bases such as sodium bis(trimethylsilyl)amide (NaHMDS) in THF at low temperatures to generate the phosphorane intermediate.
Major Products
Substitution Reactions: The major products are substituted phosphonium salts.
Wittig Reaction: The major products are alkenes, which are formed through the reaction of the phosphorane intermediate with carbonyl compounds.
Aplicaciones Científicas De Investigación
Iodomethyl-triphenyl-phosphonium has a wide range of applications in scientific research:
Organic Synthesis: It is used in the synthesis of various organic compounds, including pharmaceuticals and natural products.
Biological Studies: It serves as a reagent in the modification of biomolecules and the study of biological pathways.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: It is employed as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of iodomethyl-triphenyl-phosphonium involves the formation of a phosphorane intermediate. In the Wittig reaction, the phosphorane reacts with a carbonyl compound to form a betaine intermediate, which then undergoes cyclization to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyltriphenylphosphonium iodide
- Benzyltriphenylphosphonium chloride
- Methyltriphenylphosphonium bromide
Uniqueness
Iodomethyl-triphenyl-phosphonium is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its ability to participate in the Wittig reaction makes it a valuable reagent in organic synthesis, distinguishing it from other phosphonium salts .
Propiedades
Fórmula molecular |
C19H17IP+ |
|---|---|
Peso molecular |
403.2 g/mol |
Nombre IUPAC |
iodomethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H17IP/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2/q+1 |
Clave InChI |
YYFJLPYBGFLXOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CI)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)
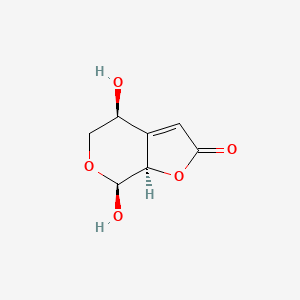
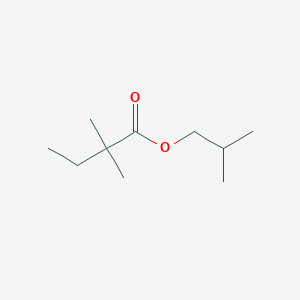
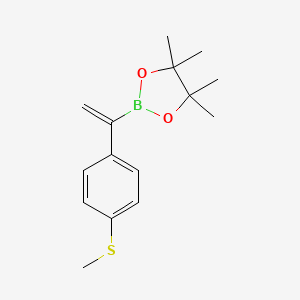
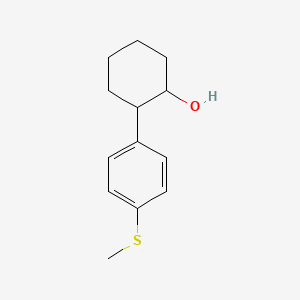
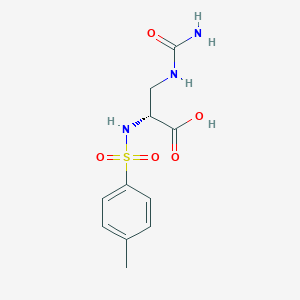
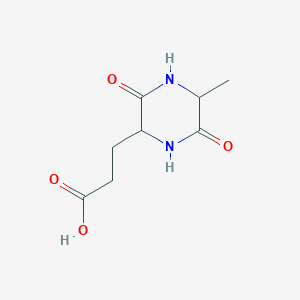
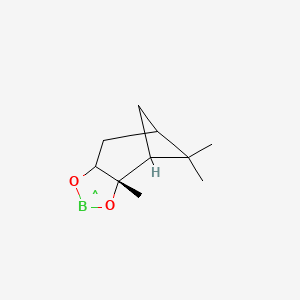

![2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13402534.png)
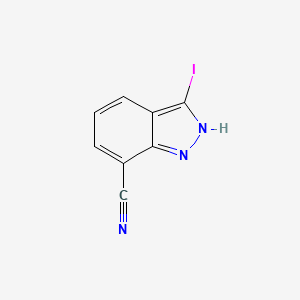
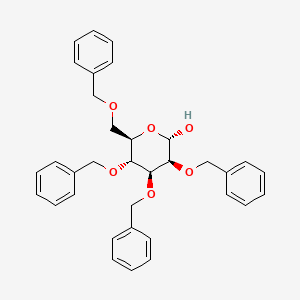
![2-[[2-[[(3,5-dimethylphenyl)-oxomethyl]-methylamino]-1-oxo-3-(4-phenylphenyl)propyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13402553.png)

